N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. Its structure features a pyrrolidine moiety, which is often associated with various biological activities, including neuropharmacological effects.
This compound can be classified as a small organic molecule with potential therapeutic applications. It falls under the category of heterocyclic compounds due to the presence of the oxazole ring, which is known for its role in various biological activities.
The synthesis of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride typically involves multi-step organic reactions. The general approach may include:
Technical details regarding specific reagents, solvents, and reaction conditions are typically available in detailed synthetic protocols found in chemical literature or patents.
The molecular formula can be derived based on its structural components, typically represented as . The molecular weight is calculated to be approximately 245.74 g/mol.
The compound may participate in various chemical reactions typical for amides and heterocycles:
Technical details regarding these reactions would include reaction conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride is likely related to its interaction with specific biological targets such as receptors or enzymes in the central nervous system.
Data from pharmacological studies would provide insights into its efficacy and selectivity for particular targets.
The physical properties might include:
Chemical properties include:
Relevant data from analytical methods such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) would provide further insights into purity and identity.
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride has potential applications in:
Further research and clinical studies would be necessary to fully elucidate its therapeutic potential and safety profile.
The synthesis of the target compound relies on convergent strategies combining oxazole and pyrrolidine precursors. A representative three-step pathway begins with the preparation of 2-(aminomethyl)-5-ethyloxazole through cyclocondensation of ethyl 2-(aminomethyl)-4-oxopentanoate, followed by N-alkylation with N-Boc-3-bromopyrrolidine. Final acetamide functionalization is achieved using acetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA), with subsequent Boc deprotection and hydrochloride salt formation yielding the target compound [1]. Chiral resolution remains critical due to the stereogenic center at the pyrrolidine C3 position. As demonstrated in analogous syntheses, diastereomeric salt formation using L-tartaric acid in methanol/water systems enables separation of enantiomers prior to the acetylation step, achieving >98% ee in optimized conditions [3].
Table 1: Multi-Step Synthesis Performance Metrics
Synthetic Stage | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Oxazole Core Formation | Ethyl 2-(aminomethyl)-4-oxopentanoate, Δ, 8h | 72 | 90% |
N-Alkylation | N-Boc-3-bromopyrrolidine, K₂CO₃, DMF, 60°C | 68 | 85% |
Acetamide Formation | Acetyl chloride, DIPEA, CH₂Cl₂, 0°C→RT | 89 | 95% |
Hydrochloride Salt Crystallization | HCl/Et₂O, THF, 0°C | 91 | 99% |
The 5-ethyloxazole moiety is constructed via catalytically assisted cyclodehydration. Palladium-catalyzed carbonylative coupling between propargylamine and ethyl iodide generates the requisite enol precursor under CO atmosphere (1 atm) with Pd(OAc)₂/Xantphos (2 mol%) at 80°C, achieving 85% conversion [2]. Alternative Lewis acid-catalyzed cyclization employs Zn(OTf)₂ (10 mol%) to facilitate the reaction between ethyl 2-aminoacetate hydrochloride and ethyl propionate, forming the oxazole ring at 120°C with 78% isolated yield [2] [6]. Catalyst selection profoundly impacts regioselectivity: Heterogeneous catalysts (e.g., Pt/Al₂O₃) favor 5-ethyl regioisomers over 4-ethyl byproducts (9:1 ratio) during imine-amide cyclization, whereas homogeneous catalysts show inferior selectivity (6:1 ratio) [3].
Table 2: Catalytic Systems for Oxazole Ring Synthesis
Catalyst System | Temp (°C) | Reaction Time (h) | 5-Ethyl Oxazole Yield (%) | Regioselectivity (5-Ethyl:4-Ethyl) |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | 80 | 12 | 85 | 19:1 |
Zn(OTf)₂ | 120 | 6 | 78 | 8:1 |
Pt/Al₂O₃ (5 wt%) | 100 | 8 | 82 | 9:1 |
CuI/1,10-phenanthroline | 110 | 10 | 70 | 6:1 |
Solvent polarity critically governs the N-acetylation efficiency between the secondary amine intermediate and acetyl donors. Polar aprotic solvents (DMF, N-methylpyrrolidone) accelerate the reaction but promote overacetylation at pyrrolidine nitrogen, reducing yields to 45-60%. Conversely, dichloromethane/acetonitrile mixtures (4:1 v/v) at 0°C suppress diacylation, maintaining yields >85% [6]. Reagent selection proves equally crucial: Acetic anhydride in THF causes extensive decomposition (>20% impurities), while acetyl chloride with DIPEA in CH₂Cl₂ provides optimal electrophilicity control. Hydrochloride salt crystallization requires aprotic solvent/ether mixtures; THF/Et₂O (1:5) affords needle-like crystals with residual solvents <300 ppm by ¹H-NMR, whereas aqueous ethanol yields hygroscopic solids [3] [1].
Microwave irradiation significantly enhances the cyclodehydration step for oxazole formation. Conventional heating (120°C, 8h) achieves 78% yield, while microwave irradiation (150°C, 30 min, 300W) boosts yield to 92% and reduces imine byproducts from 15% to <3% [2]. Similarly, ultrasound-promoted N-alkylation (40 kHz, 250W) between 5-ethyloxazolemethyl chloride and pyrrolidine derivatives in acetonitrile/K₂CO₃ completes in 45 minutes versus 12 hours conventionally, with a 31% yield increase attributed to cavitation-enhanced mass transfer [3].
Table 3: Energy-Assisted Reaction Optimization
Reaction Step | Conventional Method | Yield (%) | Enhanced Protocol | Yield (%) | Time Reduction |
---|---|---|---|---|---|
Oxazole Cyclization | 120°C, 8h, reflux | 78 | MW 150°C, 300W, 30 min | 92 | 94% |
N-Alkylation | K₂CO₃, CH₃CN, Δ, 12h | 68 | Ultrasound, K₂CO₃, CH₃CN, 45 min | 89 | 94% |
Acetamide Formation | AcCl, DIPEA, 0°C→RT, 4h | 89 | MW 80°C, 150W, 8 min | 93 | 87% |
Scale-up beyond 100g batches faces three primary challenges:
Regulatory considerations include structural similarity to Schedule I opiate scaffolds (e.g., fentanyl derivatives), requiring strict documentation to differentiate the compound during synthesis [4] [5].
Table 4: Scalability Challenges and Mitigation Strategies
Challenge | Laboratory Scale Performance | Pilot Scale (1 kg) Issue | Mitigation Strategy |
---|---|---|---|
Enantiopurity Preservation | 99% ee | Erosion to 91% ee | Degassed MeOH/H₂O solvent sparging |
Polymorphism Control | Single form (>95%) | Form mixture (60:40 I:II) | Seeded crystallization in THF/Et₂O |
Metal Impurities | Pd < 20 ppm | Pd = 150 ppm | Smopex-234® treatment (Pd < 5 ppm) |
Reaction Exotherm Management | Negligible | ΔT = 35°C during acetylation | Semi-batch acetyl chloride addition |
Table 5: Compound Identifiers for N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide Hydrochloride
Identifier Type | Designation |
---|---|
Systematic Name | N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride |
Molecular Formula | C₁₂H₁₉N₃O₂•HCl |
SMILES | CCC1=CN=C(O1)CN(C2CCNC2)C(=O)C.Cl |
InChIKey | XLHVTMIWGVEINH-UHFFFAOYSA-N |
PubChem CID | 71756633 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1